

# Application Note: HPLC Analysis for Quantification of Sodium Folinate

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Compound of Interest		
Compound Name:	Sodium Folinate	
Cat. No.:	B1675111	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Sodium folinate**, the sodium salt of folinic acid, is a crucial medication used in chemotherapy, either to enhance the efficacy of drugs like 5-fluorouracil or as a rescue agent for methotrexate toxicity. Accurate quantification of **sodium folinate** in various samples, including pharmaceutical formulations and biological matrices, is essential for quality control, stability studies, and pharmacokinetic analysis. This document provides a detailed protocol for a reliable and robust High-Performance Liquid Chromatography (HPLC) method for the determination of **sodium folinate**.

#### Principle

This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify **sodium folinate**. The separation is achieved on a C18 stationary phase. The mobile phase, consisting of an aqueous buffer and an organic modifier, allows for the efficient elution of **sodium folinate**. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations. The method is designed to be stability-indicating, capable of resolving **sodium folinate** from its potential degradation products.[1]

## **Experimental Protocols**



#### 1. Apparatus and Materials

#### Apparatus:

- HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
- Data acquisition and processing software (e.g., ChemStation, Chromeleon).
- Analytical balance (accuracy ± 0.0001 g).
- pH meter.
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Syringes and 0.45 μm or 0.22 μm syringe filters (e.g., PTFE, PVDF).[2]
- HPLC vials.
- Chemicals and Reagents:
  - Sodium Folinate reference standard.
  - Acetonitrile (HPLC grade).
  - Methanol (HPLC grade).
  - Potassium dihydrogen phosphate (KH<sub>2</sub>PO<sub>4</sub>) (Analytical grade).
  - Ortho-phosphoric acid (for pH adjustment).
  - Water (HPLC grade or ultrapure).

#### 2. Chromatographic Conditions

A validated set of chromatographic conditions is crucial for reproducible results. The following parameters are recommended:



Parameter	Recommended Condition
HPLC Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Phosphate Buffer : Acetonitrile (e.g., 88:12 v/v). Buffer: 20mM KH <sub>2</sub> PO <sub>4</sub> , pH adjusted to 6.4 with phosphoric acid.
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
Detection	UV at 280 nm
Run Time	Approximately 10 minutes

Note: The mobile phase composition and pH may require optimization depending on the specific column and system used.

- 3. Preparation of Solutions
- a. Mobile Phase Preparation (for 1 L):
- Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 880 mL of HPLC grade water.
- Adjust the pH of the solution to 6.4 using ortho-phosphoric acid.
- Add 120 mL of acetonitrile and mix thoroughly.
- Degas the mobile phase using sonication or vacuum filtration before use.
- b. Standard Stock Solution (100 μg/mL):
- Accurately weigh approximately 10 mg of the sodium folinate reference standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.



- Mix thoroughly. This stock solution should be stored protected from light at 2-8°C.[3]
- c. Working Standard Solutions & Calibration Curve:
- Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples.
- A typical calibration range is 1.0 μg/mL to 50.0 μg/mL.
- Inject each standard solution into the HPLC system.
- Construct a calibration curve by plotting the peak area against the concentration of each standard. Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.[4]
- d. Sample Preparation:
- Accurately weigh the sample (e.g., powdered tablets, lyophilized product) containing an
  equivalent of approximately 10 mg of sodium folinate into a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the contents.
- Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
   Mix well.
- Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[5]
- Further dilutions may be necessary to bring the concentration within the calibration range.
- 4. Analysis Procedure
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no interfering peaks are present.
- Perform replicate injections of the standard solutions followed by the sample solutions.



- Record the peak areas obtained from the chromatograms.
- 5. Data Analysis and Calculation
- Identify the sodium folinate peak in the sample chromatogram by comparing its retention time with that of the reference standard.
- Calculate the concentration of sodium folinate in the sample solution using the linear regression equation obtained from the calibration curve:

```
y = mx + c
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#### Where:

- y = Peak area of the sample
- m = Slope of the calibration curve
- x = Concentration of sodium folinate (μg/mL)
- c = Y-intercept of the calibration curve
- The concentration in the original sample can then be calculated by accounting for the initial weight and all dilution factors.

## **Method Validation Summary**

For use in a regulated environment, the analytical method must be validated according to ICH guidelines.[1][6] Key parameters include:

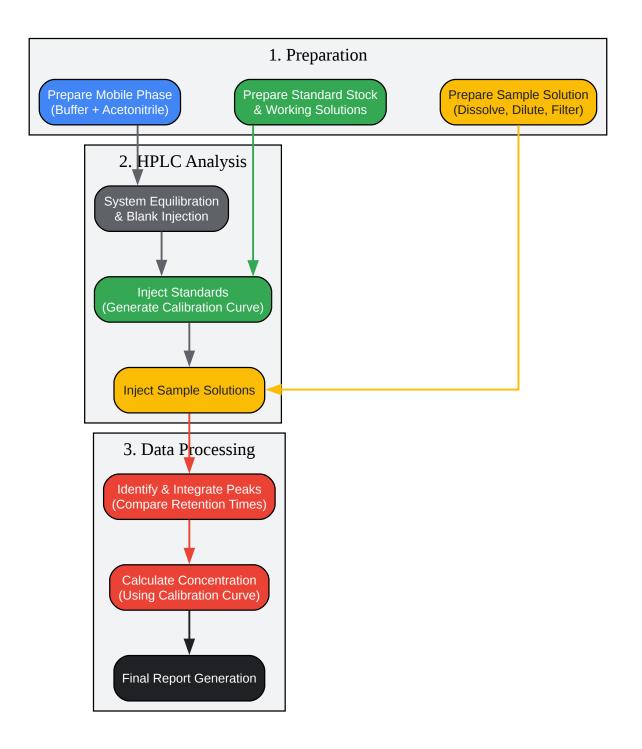


Validation Parameter	Typical Acceptance Criteria
Specificity/Selectivity	The analyte peak should be well-resolved from degradation products and placebo components.  Peak purity analysis should confirm no coelution.[1]
Linearity & Range	Correlation coefficient $(r^2) \ge 0.999$ over the specified concentration range.[4]
Accuracy (Recovery)	98.0% - 102.0% recovery for spiked samples at three different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).[1]
Precision (RSD)	Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.  [4] Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days, analysts, or equipment.[6]
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1. Calculated based on the standard deviation of the response and the slope of the calibration curve.[7]
Limit of Quantitation (LOQ)	Signal-to-Noise ratio of 10:1. The lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.[7]
Robustness	The method should remain unaffected by small, deliberate variations in parameters like mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2°C).[4]

### **Workflow Visualization**

The following diagram illustrates the complete workflow for the HPLC quantification of **sodium folinate**.





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Caption: Workflow for **Sodium Folinate** quantification by HPLC.



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